Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
A study by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, including derivatives similar to the specified compound, to evaluate their potential as antimicrobial agents. Their research demonstrated that these newly synthesized compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, highlighting their potential in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
HIV Entry Inhibition
Watson et al. (2005) investigated the mechanism of action of 873140, a compound structurally related to Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate, as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This study provided insights into the receptor-based mechanism of this compound, showcasing its potential in HIV-1 treatment by blocking the CCR5 receptor, crucial for HIV entry into cells (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Dual Angiotensin II and Endothelin A Receptor Antagonism
Murugesan et al. (2002) explored the design and discovery of N-isoxazolyl biphenylsulfonamides, sharing structural similarities with this compound, as potent dual antagonists of both AT(1) and ET(A) receptors. Their findings suggest a novel approach to treating hypertension by combining the structural elements of the compound with those of known AT(1) antagonists, indicating its potential application in cardiovascular disease management (Murugesan et al., 2002).
Structural and Molecular Characterization
Xing and Nan (2005) conducted a study on N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound related to this compound, focusing on its molecular and crystal structure. This research contributes to understanding the structural characteristics and potential applications of such compounds in various scientific domains (Xing & Nan, 2005).
Anti-Juvenile Hormone Activity
Kuwano et al. (2008) investigated Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity, indicating their potential use in pest control and insect growth regulation. Their findings show that these compounds induce precocious metamorphosis in the silkworm Bombyx mori, suggesting their application in developing novel insect control strategies (Kuwano, Fujita, Furuta, & Yamada, 2008).
Propriétés
IUPAC Name |
ethyl 4-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-5-34-24(31)19-8-12-21(13-9-19)35(32,33)29-16-14-26(15-17-29)27-22(23(30)28-26)18-6-10-20(11-7-18)25(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQPNWONTLRXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.